Broader Seizure‑Model Coverage Compared to Saturated Cyclopentane Analog
In a direct head‑to‑head study, 1-cyclopentene-1-carboxylic acid benzylamide (1-Cpc-BZA, compound 9) exhibited anticonvulsant activity in three distinct seizure models, whereas the saturated cyclopentanecarboxylic acid benzylamide (Cpc-BZA, compound 11) was active only in the pilocarpine‑induced status epilepticus model. This marked difference in seizure‑model coverage demonstrates that the cyclopentene double bond is critical for broad‑spectrum anticonvulsant activity [1][2].
| Evidence Dimension | Seizure model spectrum (ED50 values in mice, i.p.) |
|---|---|
| Target Compound Data | 1-Cpc-BZA: MES ED50 = 85.36 mg/kg, scPTZ ED50 = 1.37 mg/kg, 6Hz‑EST ED50 = 50.29 mg/kg |
| Comparator Or Baseline | Cpc-BZA (cyclopentanecarboxylic acid benzylamide): pilocarpine ED50 = 154.75 mg/kg, ED97 = 270.95 mg/kg; MES, scPTZ, and 6Hz data not reported (inactive or not tested quantitatively) |
| Quantified Difference | 1-Cpc-BZA active in 3 seizure models vs. Cpc-BZA active in 1 model; 6Hz‑EST ED50 of 1-Cpc-BZA is 50.29 mg/kg while Cpc-BZA lacks any 6Hz activity |
| Conditions | NIH Anticonvulsant Screening Program (ASP); mice, intraperitoneal administration; MES, scPTZ, 6Hz‑EST, and pilocarpine tests |
Why This Matters
Procurement of 1-Cpc-BZA rather than the saturated analog enables investigation of multi‑mechanism anticonvulsant pharmacology across several validated seizure models, increasing the probability of identifying broad‑spectrum therapeutic candidates.
- [1] Strupińska M, Rostafińska-Suchar G, Stables JP, Paruszewski R. New derivatives of benzylamide with anticonvulsant activity. Acta Pol Pharm. 2009 Mar-Apr;66(2):155-9. PMID: 19719049. View Source
- [2] Strupińska M, Rostafińska-Suchar G, Stables JP, Paruszewski R. New derivatives of benzylamide with anticonvulsant activity. Acta Pol Pharm. 2009;66(2):155-159. Full text PDF (Table 3 and companion data). View Source
